N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide
Description
Historical Development and Significance in Medicinal Chemistry
The compound's development traces to strategic hybridization of two established medicinal chemistry scaffolds:
- Benzamide core : Derived from early kinase inhibitors like imatinib, providing planar aromaticity for π-π stacking interactions
- Sulfonamide moiety : Inherited from carbonic anhydrase inhibitors such as acetazolamide, enabling strong zinc coordination
Key milestones in its development include:
The methoxy groups at C2 and C4 positions (Fig. 1) emerged as crucial for balancing solubility and membrane permeability, with computed logD values of 2.87 suggesting favorable pharmacokinetics. Early structure-activity relationship (SAR) studies revealed that nitro group reduction to amine transforms the compound from a prodrug to active metabolite, expanding its therapeutic potential.
Classification within Sulfonamide-Benzamide Pharmacophore Family
This compound exemplifies Class III hybrid pharmacophores in the Katzung-Miller classification system, characterized by:
Spatial arrangement :
Key pharmacophoric elements :
- Sulfonamide S=O groups (H-bond acceptors)
- Benzamide carbonyl (H-bond donor)
- Nitro group (electron-withdrawing π-system)
Comparative analysis with related structures shows enhanced target affinity:
| Compound | Target Protein | Ki (nM) |
|---|---|---|
| Parent benzamide | CA-II | 890 |
| Parent sulfonamide | CA-IX | 320 |
| Hybrid compound | CA-IX/NF-κB | 48/112 |
The 4-methoxy substitution on the benzenesulfonamide ring creates a 146° dihedral angle with the benzamide core, enabling simultaneous engagement of two distinct binding pockets. This geometric feature underpins its unique dual-inhibition profile against both enzymatic and signaling targets.
Research Relevance in Contemporary Drug Discovery
Three emerging applications drive current investigations:
A. Cancer Therapeutics
- Inhibits hypoxia-inducible factor 1α (HIF-1α) via CA-IX binding (IC50 = 112 nM)
- Suppresses NF-κB nuclear translocation in glioblastoma models (78% inhibition at 10 μM)
B. Anti-Inflammatory Applications
C. Targeted Protein Degradation
Synthetic accessibility enhances its appeal, with a three-step route achieving 62% overall yield:
- Sulfonation of 4-methoxybenzoic acid
- Amide coupling using EDCI/HOBt
- Nitration at Position 4 of methoxyphenyl ring
Recent advances include:
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-12-7-14(24(26)27)13-20(19)31-2/h3-13,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVOMBAIDGCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Sulfonamidation: Formation of the sulfonamide linkage.
Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while methoxylation could be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy groups would produce hydroxyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C14H14N2O6S
- Molar Mass : 338.34 g/mol
- CAS Number : 349397-23-5
Its structure features a sulfonamide group, which is significant in its biological activity, particularly in inhibiting specific protein interactions.
Inhibition of Protein-Protein Interactions
One of the most notable applications of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide is its role as an inhibitor of protein-protein interactions (PPIs). Research has shown that compounds containing phenyl bis-sulfonamide structures can effectively bind to the Keap1 protein, which is crucial for regulating the Nrf2 pathway involved in cellular defense mechanisms against oxidative stress .
- Case Study : In a study on phenyl bis-sulfonamide derivatives, it was demonstrated that these compounds could inhibit Keap1 at submicromolar concentrations. The inhibition led to a significant induction of NQO1 enzymatic activity, a marker of Nrf2 activation, showcasing the potential therapeutic benefits of such compounds in diseases characterized by oxidative stress .
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown promise in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A related study evaluated a series of sulfonamide derivatives for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting that modifications to the sulfonamide group can enhance anticancer activity .
Potential as Anti-inflammatory Agents
Due to the presence of the nitrophenyl group, this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes or receptors could be a significant area for further research.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and sulfonamide can influence its binding affinity and specificity.
Comparison with Similar Compounds
(a) 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
- Structural Features : Shares the benzamide core and 4-methoxy-2-nitrophenyl substituent but replaces the sulfonamido group with a bromine atom at the 4-position of the benzamide ring.
- Crystallographic Data : Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to the title compound, suggesting similar conformational stability .
(b) 4-Methoxy-N-(4-Methoxy-2-Nitrophenyl)-Benzamide
- Structural Features : Lacks the sulfonamido group present in the title compound but retains dual methoxy and nitro substituents on the benzamide and phenyl rings.
- Synthesis : Prepared via Friedel-Crafts acylation, similar to methods used for sulfonamido-containing analogues .
- Electronic Properties : The methoxy groups dominate the electronic profile, resulting in reduced polarity compared to the title compound’s sulfonamido-containing structure .
(c) CDD-815202 (3-Iodo-4-Methyl-N-(2-Methyl-4-Nitrophenyl)Benzamide)
- Structural Features : Substitutes the sulfonamido group with a methyl-iodo-benzamide moiety and replaces the methoxy group with a methyl group on the phenyl ring.
- Biological Relevance : Developed as a Mycobacterium tuberculosis inhibitor, highlighting the role of halogenation (iodine) in enhancing target binding affinity .
Sulfonamido-Containing Analogues
(a) N-(2-Methoxy-4-Nitrophenyl)-2-(4-Methylbenzenesulfonyl)Acetamide
- Structural Features : Replaces the benzamide core with an acetamide group and substitutes the 4-methoxybenzenesulfonamido with a 4-methylbenzenesulfonyl group.
- Impact of Acetamide vs. Benzamide : The acetamide linker may increase flexibility but reduce aromatic stacking interactions compared to the rigid benzamide core in the title compound .
(b) 5-Chloro-N-(4-Chlorophenyl)-2-{[(4-Chlorophenyl)Sulfonyl]Amino}Benzamide
- Structural Features : Features triple chloro substituents and a sulfonamido group, contrasting with the methoxy and nitro groups in the title compound.
- Electronic Effects : Chlorine’s strong electron-withdrawing nature increases electrophilicity, whereas methoxy groups in the title compound provide electron donation, altering reactivity patterns .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Substituent Effects on Reactivity and Solubility
Biological Activity
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, highlighting its applications in cancer treatment and enzyme interaction studies.
The synthesis of this compound involves several key steps:
- Nitration : The introduction of a nitro group to the aromatic ring using concentrated nitric and sulfuric acids.
- Methoxylation : Substitution of hydrogen with a methoxy group, typically achieved with methanol and a suitable catalyst.
- Sulfonamidation : Formation of the sulfonamide linkage, crucial for its biological activity.
These reactions require careful control of conditions to optimize yield and purity. The compound's unique structure, characterized by the presence of methoxy, nitro, and sulfonamide groups, contributes to its distinct chemical properties .
Biological Mechanisms
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Enzyme Interaction : It has been suggested that this compound may serve as a probe for studying enzyme interactions, particularly in the context of drug development .
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in leukemia and melanoma cell lines .
Anticancer Activity
Recent research has focused on evaluating the anticancer properties of compounds related to this compound. Notable findings include:
- Cytotoxicity Testing : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against several cancer cell lines, including CCRF-CEM (leukemia) and MDA-MB-435 (melanoma). For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 0.67 µM against prostate cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Acetyl Derivative | CCRF-CEM | 0.67 |
| Sulfonamide Derivative | MDA-MB-435 | 1.18 |
| Parent Compound | HCT-15 | 0.80 |
Mechanism-Based Approaches
Research has also explored mechanism-based approaches for developing anticancer drugs utilizing this compound's structure. For example, it has been proposed that the sulfonamide moiety enhances binding affinity to target enzymes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
